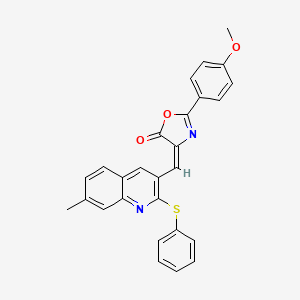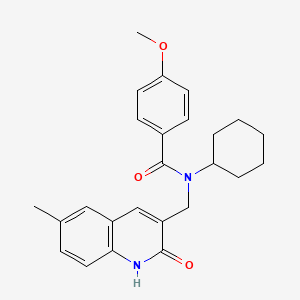
2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as Lucigenin, is a chemical compound that is widely used in scientific research applications. It is a redox-active compound that is commonly used as a probe for detecting reactive oxygen species (ROS) in biological systems. Lucigenin is a quinoxaline derivative that is synthesized by the reaction of 2-methoxybenzoyl chloride with 2-amino-3-methylquinoxaline, followed by acetylation and methylation.
作用機序
Lucigenin is a redox-active compound that undergoes a one-electron reduction in the presence of 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, resulting in the formation of a lucigenin radical cation. The lucigenin radical cation can then react with molecular oxygen to form superoxide anion, which can further react with other 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide to form highly reactive species such as hydroxyl radical. The formation of these reactive species can lead to oxidative damage to biological molecules such as proteins, lipids, and DNA.
Biochemical and physiological effects:
Lucigenin has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in various biological systems, leading to the activation of stress response pathways. Lucigenin has also been shown to have anti-inflammatory properties, and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using Lucigenin in lab experiments is its ability to detect 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems with high sensitivity and specificity. However, one limitation of using Lucigenin is its potential to induce oxidative stress in biological systems, which can lead to non-specific effects. Additionally, the use of Lucigenin requires specialized equipment and expertise, which can limit its use in certain research settings.
将来の方向性
There are several future directions for the use of Lucigenin in scientific research. One area of interest is the development of new probes that can detect specific 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide species with high sensitivity and specificity. Another area of interest is the use of Lucigenin in the development of new therapies for oxidative stress-related diseases. Finally, the use of Lucigenin in combination with other probes and techniques such as fluorescence microscopy and mass spectrometry could lead to new insights into the role of 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems.
合成法
The synthesis of Lucigenin involves the reaction of 2-methoxybenzoyl chloride with 2-amino-3-methylquinoxaline in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride and finally methylated with dimethyl sulfate to yield the final product.
科学的研究の応用
Lucigenin is widely used in scientific research applications as a probe for detecting 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems. It is also used as a redox-active compound in electrochemical studies and as a mediator in enzymatic reactions. Lucigenin has been used to study the effects of oxidative stress on various biological systems, including cardiovascular, respiratory, and nervous systems.
特性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-12(23)19-16(11-28-20(24)14-6-4-5-7-18(14)27-3)21-15-9-8-13(26-2)10-17(15)22(19)25/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCVHFRGGWMWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3OC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

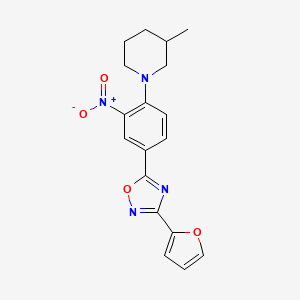
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
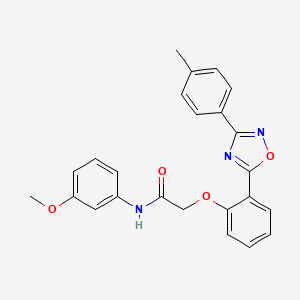
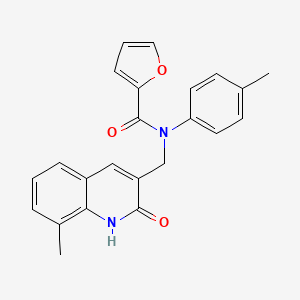
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
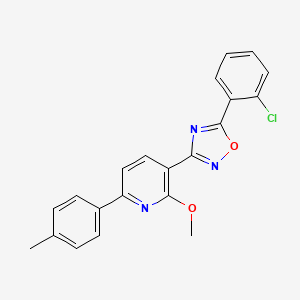
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
